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Compound of Interest

Compound Name: SL 0101-1

Cat. No.: B7826142

SL 0101-1 is a naturally occurring acetylated flavonol glycoside isolated from the tropical plant
Forsteronia refracta.[1] It has garnered significant attention as the first identified specific, cell-
permeable, and reversible inhibitor of the RSK family of serine/threonine kinases.[2][3] RSK
proteins are key downstream effectors of the Ras-MEK-ERK signaling pathway, which is
frequently hyperactivated in various human cancers.[4][5] By targeting RSK, SL 0101-1
presents a valuable chemical probe and a promising pharmacophore for the development of
novel anti-cancer therapeutics.[6][7]

SL 0101-1 acts as an ATP-competitive inhibitor that selectively targets the N-terminal kinase
domain (NTKD) of RSK1 and RSK2 in the nanomolar range, without significantly affecting
upstream kinases like MEK, Raf, or PKC.[1][3][8] Its ability to impair the growth of cancer cells,
such as the MCF-7 human breast cancer line, while having no effect on normal breast epithelial
cells (MCF-10A), highlights its therapeutic potential.[1][9][10] However, challenges such as a
high effective concentration (EC50) in cell-based assays compared to its in vitro potency
(IC50), poor pharmacokinetic properties, and a short biological half-life have driven extensive
SAR studies to develop improved analogues.[1][8][11]

Core Structure and Mechanism of Action

The chemical structure of SL 0101-1 is kaempferol 3-O-(3",4"-di-O-acetyl-a-I-
rhamnopyranoside).[6] Its inhibitory action relies on binding to a unique pocket in the RSK
NTKD. This binding site, which overlaps with the ATP-binding site, is formed by a significant
structural rearrangement of the kinase's N-lobe, conferring specificity.[8]
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The interaction is stabilized by hydrogen bonds between the phenolic hydroxyl groups of the
kaempferol backbone and the protein.[8] SAR studies have systematically dissected the
contribution of each part of the molecule—the kaempferol aglycone, the rhamnose sugar, and
its acetyl groups—to both potency and selectivity.

Quantitative Structure-Activity Relationship (SAR)
Data

The following tables summarize the key quantitative data from SAR studies on SL 0101-1 and
its derivatives.

Table 1: In Vitro Inhibitory Activity of SL 0101-1
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ATP
Target Parameter Value ) Notes
Concentration

Selective for
RSK1/2 over
other AGC

kinases.[1]

RSK1/2 IC50 89 nM 100 pM

Potent inhibition
RSK2 IC50 90 nM 10 uM in kinase assays.

[1]

Demonstrates
RSK1/2 Ki 1uM N/A competitive
inhibition.[2][8]

SL0101 does not
inhibit RSK3 and
RSK4 isoforms.

[4]

RSK3/4 Activity No Inhibition N/A

Significantly
higher
concentration
needed in cells,
MCF-7 Cells EC50 ~50 pM N/A _
suggesting
permeability or
stability issues.

[1]

Table 2: Structure-Activity Relationship of Key SL 0101-1 Analogues
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BENCHE

Analogue/Modi -
L Target Parameter Value Key Finding
fication
Baseline
SL 0101-1 392 nM (10 uM
RSK2 IC50 compound for
(Parent) ATP) _
comparison.[1]
Baseline cellular
MCF-7 Cells IC50 50 uM o
activity.[1]
~2-fold
C5" n-propyl 183 nM (10 uM ) )
RSK2 IC50 improvement in
SL0101 ATP) _
vitro potency.[1]
~5-fold
improvement in
MCF-7 Cells IC50 8 uM
cellular potency.
[1]
Confirms the
necessity of
O-methylated hydroxyl groups
Y RSK Activity No Inhibition Y yigroup
Hydroxyls as hydrogen
bond donors for
binding.[8]
Acylation of the
rhamnose is
De-acylated o essential for
RSK Selectivity Decreased o
Rhamnose maintaining
selectivity in
intact cells.[6][7]
Resistant to
hydrolysis but
[-cyclitol o Similar to not specific for
RSK2 Activity ]
analogues SL0101 RSK in cell-

based assays.
[11]
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Demonstrates

) the critical role of
d-cyclitol o o
RSK2 Activity No Inhibition sugar
analogues ]
stereochemistry.

[11]

Modification that
confers high
4"-n-propyl- o ) stability to the
RSK2 Binding Highly Stable o
carbamate inhibitor-RSK2
complex, but not

RSK1.[4]

Key Structural Determinants of Activity

Analysis of the available data reveals several critical features of the SL 0101-1
pharmacophore:

o Kaempferol Hydroxyl Groups: The hydroxyl groups at the 4', 5, and 7 positions of the
kaempferol ring are essential for high-affinity interaction with RSK.[6][7] These groups act as
hydrogen bond donors, anchoring the inhibitor in its binding pocket.[8]

e Rhamnose Acylation: The 3" and 4"-di-O-acetyl groups on the rhamnose moiety are crucial
for maintaining selectivity for RSK within cells.[6][7] Their removal leads to a loss of specific
activity. However, these ester linkages are susceptible to hydrolysis by ubiquitous
intracellular esterases, which contributes to the compound's limited efficacy in cellular
environments.[6][7]

o Glycosidic Bond Stability: The glycosidic linkage is prone to acid-catalyzed hydrolysis,
resulting in a short biological half-life.[11] This liability prompted the design of carbasugar
(cyclitol) analogues to enhance stability, although these early versions struggled to maintain
cellular specificity.[11]

e Rhamnose C5" Position: Modifications at this position have proven fruitful. The addition of an
n-propyl group at C5" led to an analogue with a two-fold increase in in vitro potency and a
five-fold enhancement in cell-based assays, demonstrating that this position is amenable to
substitution for improved affinity and cellular uptake.[1]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://acs.figshare.com/articles/journal_contribution/Synthesis_and_Structure_Activity_Relationship_Study_of_5a_Carbasugar_Analogues_of_SL0101/2046840
https://pmc.ncbi.nlm.nih.gov/articles/PMC8344253/
https://www.benchchem.com/product/b7826142?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17512736/
https://asu.elsevierpure.com/en/publications/structural-basis-for-the-activity-of-the-rsk-specific-inhibitor-s/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3601785/
https://pubmed.ncbi.nlm.nih.gov/17512736/
https://asu.elsevierpure.com/en/publications/structural-basis-for-the-activity-of-the-rsk-specific-inhibitor-s/
https://pubmed.ncbi.nlm.nih.gov/17512736/
https://asu.elsevierpure.com/en/publications/structural-basis-for-the-activity-of-the-rsk-specific-inhibitor-s/
https://acs.figshare.com/articles/journal_contribution/Synthesis_and_Structure_Activity_Relationship_Study_of_5a_Carbasugar_Analogues_of_SL0101/2046840
https://acs.figshare.com/articles/journal_contribution/Synthesis_and_Structure_Activity_Relationship_Study_of_5a_Carbasugar_Analogues_of_SL0101/2046840
https://www.researchgate.net/publication/6319258_Structural_basis_for_the_activity_of_the_RSK-specific_inhibitor_SL0101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathways and Experimental Workflows
The Ras/ERK/RSK Signaling Pathway

SL 0101-1 inhibits the final kinase in the Ras/ERK cascade. This pathway is a central regulator
of cell proliferation, survival, and differentiation. Extracellular signals like growth factors activate
cell surface receptors, triggering a phosphorylation cascade that ultimately activates RSK.
Activated RSK then phosphorylates a host of cytoplasmic and nuclear substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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